molecular formula C7H7ClN2O3 B2500690 Methyl 6-chloro-3-methoxypyridazine-4-carboxylate CAS No. 1591827-16-5

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate

Cat. No.: B2500690
CAS No.: 1591827-16-5
M. Wt: 202.59
InChI Key: PKXXKDJDYMOWHE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 It is a pyridazine derivative, characterized by the presence of a chloro group at the 6th position, a methoxy group at the 3rd position, and a carboxylate ester at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate typically involves the chlorination of 3-methoxypyridazine followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methoxypyridazine-4-carboxylic acid
  • 6-Amino-3-methoxypyridazine-4-carboxylate
  • 6-Thio-3-methoxypyridazine-4-carboxylate

Uniqueness

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its cellular uptake and bioavailability .

Biological Activity

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structural features, including a chlorine atom, a methoxy group, and an ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C8H8ClN3O3\text{Molecular Formula C}_8\text{H}_8\text{ClN}_3\text{O}_3

Key Features:

  • Chlorine Atom : Enhances the compound's reactivity and biological activity.
  • Methoxy Group : Contributes to lipophilicity, affecting absorption and distribution.
  • Carboxylate Group : Plays a crucial role in binding interactions with biological targets.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.030 mg/mL

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. Studies have demonstrated its efficacy against common fungal pathogens, contributing to its potential use in treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Activity :
    • Researchers tested a series of pyridazine derivatives, including this compound, revealing that modifications in the chlorine and methoxy groups significantly influenced antimicrobial potency .
  • Antifungal Efficacy :
    • A comparative study assessed various pyridazine derivatives against Candida albicans, with this compound demonstrating superior antifungal activity compared to other derivatives .
  • Mechanistic Insights :
    • Investigations into the mechanism of action suggested that the compound interacts with specific enzymes involved in cell wall synthesis, leading to cell lysis in susceptible microorganisms .

Properties

IUPAC Name

methyl 6-chloro-3-methoxypyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-4(7(11)13-2)3-5(8)9-10-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXXKDJDYMOWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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